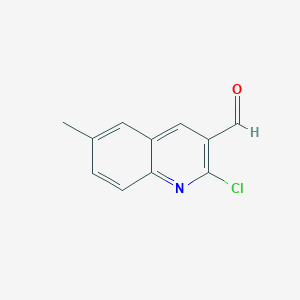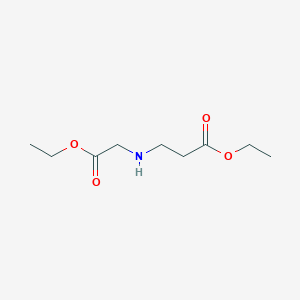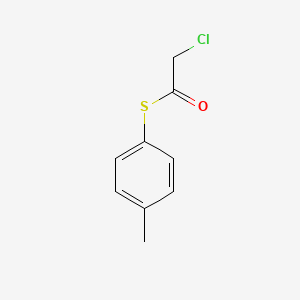![molecular formula C10H6N4O6 B1581125 Bis[(5-Nitrofuran-2-yl)methyliden]hydrazin CAS No. 736-53-8](/img/structure/B1581125.png)
Bis[(5-Nitrofuran-2-yl)methyliden]hydrazin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[(5-nitrofuran-2-yl)methylidene]hydrazine is a chemical compound with the molecular formula C10H6N4O6. It belongs to the class of nitrofuran derivatives, which are known for their diverse applications in chemistry, biology, medicine, and industry. This compound features two nitrofuran rings connected by a hydrazine moiety, making it a unique and versatile molecule.
Wissenschaftliche Forschungsanwendungen
Bis[(5-nitrofuran-2-yl)methylidene]hydrazine has found applications in various scientific fields:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits antibacterial and antifungal properties, making it useful in the development of new antimicrobial agents.
Medicine: It has been investigated for its potential use in treating infections caused by drug-resistant bacteria.
Industry: Its derivatives are employed in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
Bis[(5-nitrofuran-2-yl)methylidene]hydrazine, also known as Nitrofural, primarily targets bacterial cells . It is effective against both gram-negative and gram-positive bacteria . The compound is used for treating superficial wounds, burns, ulcers, and skin infections .
Mode of Action
The exact mechanism of action of Bis[(5-nitrofuran-2-yl)methylidene]hydrazine is unknown . It is known to inhibit several bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate . This activity is believed to also affect pyruvate dehydrogenase, citrate synthetase, malate dehydrogenase, glutathione reductase, and pyruvate decarboxylase .
Biochemical Pathways
The compound affects the biochemical pathways related to the degradation of glucose and pyruvate . By inhibiting the enzymes involved in these pathways, Bis[(5-nitrofuran-2-yl)methylidene]hydrazine disrupts the energy production in bacterial cells, leading to their death .
Result of Action
The result of the action of Bis[(5-nitrofuran-2-yl)methylidene]hydrazine is the death of bacterial cells . By inhibiting key enzymes in the bacterial cells, the compound disrupts their energy production, leading to cell death . This results in the clearance of bacterial infections in the treated area .
Action Environment
The action of Bis[(5-nitrofuran-2-yl)methylidene]hydrazine can be influenced by environmental factors. For example, the compound is used topically, so its efficacy can be affected by the condition of the skin, such as the presence of wounds or burns . Additionally, the compound may be less effective in environments where bacteria have developed resistance to nitrofuran compounds
Biochemische Analyse
Biochemical Properties
It is known that nitrofuran derivatives, to which this compound belongs, can interact with several bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate .
Cellular Effects
Nitrofuran derivatives have been shown to have antibacterial properties, being effective against both gram-negative and gram-positive bacteria .
Molecular Mechanism
Nitrofurazone, a related compound, is known to inhibit several bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis[(5-nitrofuran-2-yl)methylidene]hydrazine typically involves the reaction of 5-nitrofuran-2-carbaldehyde with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then oxidized to yield the final product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: Bis[(5-nitrofuran-2-yl)methylidene]hydrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of nitroso derivatives and carboxylic acids.
Reduction: Production of amines and hydrazones.
Substitution: Generation of substituted furan derivatives and hydrazones.
Vergleich Mit ähnlichen Verbindungen
Nitrofurazone
Furazolidone
Nitrofural
Nitrovin
Eigenschaften
CAS-Nummer |
736-53-8 |
|---|---|
Molekularformel |
C10H6N4O6 |
Molekulargewicht |
278.18 g/mol |
IUPAC-Name |
(E)-1-(5-nitrofuran-2-yl)-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]methanimine |
InChI |
InChI=1S/C10H6N4O6/c15-13(16)9-3-1-7(19-9)5-11-12-6-8-2-4-10(20-8)14(17)18/h1-6H/b11-5-,12-6+ |
InChI-Schlüssel |
LIELVKLOFLWIGJ-JTAXDKCCSA-N |
SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NN=CC2=CC=C(O2)[N+](=O)[O-] |
Isomerische SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=N/N=C\C2=CC=C(O2)[N+](=O)[O-] |
Kanonische SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NN=CC2=CC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1581064.png)
![6-Oxabicyclo[3.2.1]oct-3-en-7-one](/img/structure/B1581065.png)
